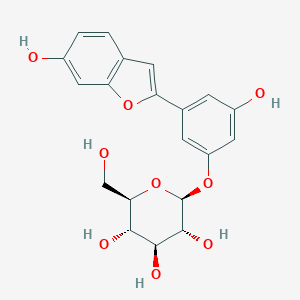
Moracin M-3'-O-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moracin M-3'-O-glucopyranoside is a natural product found in Morus insignis, Morus alba, and Schoenocaulon officinale with data available.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Moracin M-3'-O-glucopyranoside has been shown to exhibit significant anti-inflammatory effects. In a study investigating its impact on tumor progression, it was reported to suppress 12-O-tetradecanoylphorbol-13-acetate-induced tumor progression in mouse skin. This effect is attributed to the inhibition of leukocyte infiltration, epidermal hyper-proliferation, and oxidative stress, as well as the modulation of tumor necrosis factor (TNF) levels .
Table 1: Anti-inflammatory Effects of this compound
| Study Reference | Model | Effect Observed | Mechanism |
|---|---|---|---|
| Mouse skin | Tumor progression suppression | Inhibition of NF-κB activity, oxidative stress reduction |
Neuroprotective Activities
Research has indicated that this compound possesses neuroprotective properties. It was evaluated for its ability to protect against oxygen-glucose deprivation (OGD)-induced cell death in neuroblastoma cells. Although the compound demonstrated only weak neuroprotective activity compared to other derivatives like moracin O and P, it still holds potential for further exploration in neurodegenerative disease contexts .
Table 2: Neuroprotective Effects of Moracin Derivatives
| Compound | Cell Model | Protection Level | Mechanism |
|---|---|---|---|
| This compound | SH-SY5Y cells | Weak (40%-60% viability) | Potential mGluR1 pathway mediation |
| Moracin O | SK-N-SH cells | Significant (up to 60% viability) | mGluR1 pathway modulation |
| Moracin P | SK-N-SH cells | Significant (up to 60% viability) | mGluR1 pathway modulation |
Anticancer Potential
This compound has also been implicated in anticancer activities. Studies have highlighted its role in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, moracin derivatives have been shown to affect signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR, leading to reduced viability in breast and prostate cancer cells .
Table 3: Anticancer Mechanisms of Moracin Derivatives
| Compound | Cancer Type | Effect Observed | Mechanism |
|---|---|---|---|
| Moracin D | Breast cancer | Decreased proliferation, induced apoptosis | Wnt3a/FOXM1/β-catenin pathway inhibition |
| Morusin | Prostate cancer | Reduced cell vitality | STAT3 activity reduction |
Study on Anticancer Activity
A recent study explored the anticancer effects of moracin derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through specific signaling pathways. This suggests that this compound may serve as a promising candidate for further drug development targeting cancer therapies .
Neuroprotective Mechanism Investigation
Another investigation focused on the neuroprotective mechanisms of moracin derivatives against glutamate-induced toxicity. While this compound showed limited protective effects, it contributed to understanding the interaction of similar compounds within the mGluR1 receptor pathway .
Propiedades
Número CAS |
152041-26-4 |
|---|---|
Fórmula molecular |
C20H20O9 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
WWVMDZBSOTYXPY-OUUBHVDSSA-N |
SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES isomérico |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Key on ui other cas no. |
152041-26-4 |
Sinónimos |
MMGP moracin M-3'-O-glucopyranoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















